molecular formula C23H17FN2O4S B281519 4-fluoro-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide

4-fluoro-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide

Cat. No. B281519
M. Wt: 436.5 g/mol
InChI Key: FTLSAOUQMFBCLM-QLYXXIJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as FNAS, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, 4-fluoro-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 4-fluoro-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to exhibit a range of other biochemical and physiological effects. For example, 4-fluoro-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to exhibit anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 4-fluoro-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been shown to exhibit analgesic activity, making it a potential candidate for the development of new pain medications.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-fluoro-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, 4-fluoro-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to exhibit a range of other biochemical and physiological effects, making it a versatile compound for various laboratory experiments. However, one of the limitations of 4-fluoro-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is its complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are many potential future directions for research on 4-fluoro-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One area of research could be the development of new cancer therapies based on 4-fluoro-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. Additionally, further studies could be conducted to better understand the mechanism of action of 4-fluoro-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide and its potential applications in the treatment of other diseases such as inflammatory disorders and pain. Finally, research could be conducted to develop more efficient and cost-effective methods for synthesizing 4-fluoro-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide.

Synthesis Methods

The synthesis of 4-fluoro-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves a series of chemical reactions that result in the formation of the final compound. One of the most commonly used methods for synthesizing 4-fluoro-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is the condensation reaction between 4-fluoro-1-naphthaldehyde and 3-(4-methoxyanilino)-4-oxobenzenesulfonamide. This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Scientific Research Applications

4-fluoro-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research for 4-fluoro-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is in the field of cancer research. Studies have shown that 4-fluoro-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide exhibits potent anti-cancer activity, making it a promising candidate for the development of new cancer therapies.

properties

Molecular Formula

C23H17FN2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

(NZ)-4-fluoro-N-[3-(4-methoxyanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide

InChI

InChI=1S/C23H17FN2O4S/c1-30-17-10-8-16(9-11-17)25-22-14-21(19-4-2-3-5-20(19)23(22)27)26-31(28,29)18-12-6-15(24)7-13-18/h2-14,25H,1H3/b26-21-

InChI Key

FTLSAOUQMFBCLM-QLYXXIJNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)F)/C4=CC=CC=C4C2=O

SMILES

COC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O

Origin of Product

United States

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